

Protocol for Utilizing AZD-5991 S-enantiomer as a Negative Control

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] As a BH3 mimetic, it binds with high affinity to Mcl-1, disrupting its interaction with pro-apoptotic proteins such as Bak and Bax, thereby triggering the intrinsic apoptotic pathway.[1] In drug discovery and development, it is crucial to distinguish on-target pharmacological effects from off-target or non-specific effects of a compound. The Senantiomer of AZD-5991 is a stereoisomer with significantly reduced activity against Mcl-1, making it an ideal negative control for in vitro and cell-based assays.[3][4] This document provides detailed application notes and protocols for the use of the AZD-5991 S-enantiomer to ensure the rigorous validation of experimental results.

Quantitative Data Summary

The following table summarizes the biochemical and cellular activities of AZD-5991 and its S-enantiomer, highlighting the substantial difference in their potency.

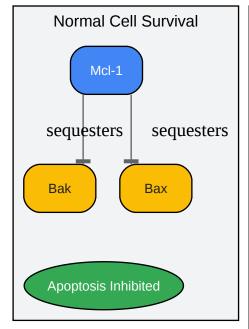


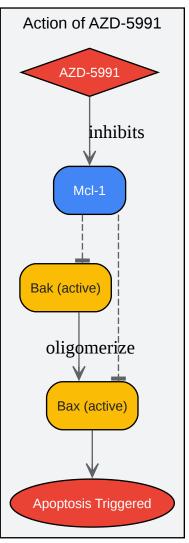
Compound	Target	Assay Type	IC50/EC50	Reference
AZD-5991	Mcl-1	FRET Assay	0.7 nM	[1]
AZD-5991 S- enantiomer	Mcl-1	FRET Assay	6.3 μΜ	[3][4]
AZD-5991	MOLP-8 cells	Caspase Activation (6h)	33 nM	[2]
AZD-5991	MV4-11 cells	Caspase Activation (6h)	24 nM	[2]

Signaling Pathway

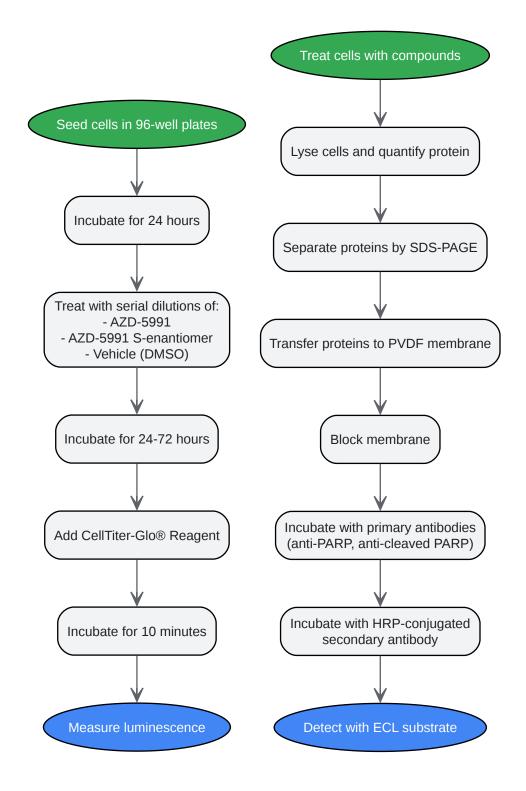
The diagram below illustrates the mechanism of action of AZD-5991 in the Mcl-1 signaling pathway, leading to apoptosis.











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